Axitinib sulfoxide

Drug Metabolism Pharmacokinetics Bioanalysis

Axitinib sulfoxide (M12, AG-028458) is the major CYP3A4-mediated S-oxidized metabolite of axitinib, comprising 16.2% of total drug-related radioactivity in human plasma vs. 50.4% for M7 and 22.5% for parent drug. This pharmacologically inactive, chiral sulfoxide is irreplaceable for regulatory-compliant bioanalytical method validation (LC-MS/MS), oxidative forced-degradation impurity profiling, and CYP3A4 drug-drug interaction screening. Substituting with sulfone M15 or N-glucuronide M7 compromises chromatographic specificity and violates ICH Q3A/Q3B guidance. Procure the authentic reference standard with full characterization data to ensure regulatory submission integrity and batch-to-batch consistency.

Molecular Formula C22H18N4O2S
Molecular Weight 402.5 g/mol
CAS No. 1347304-18-0
Cat. No. B605712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxitinib sulfoxide
CAS1347304-18-0
SynonymsAG-028458, Axitinib metabolite M12, Axitinib sulfoxide, PF-03482595
Molecular FormulaC22H18N4O2S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
InChIInChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
InChIKeyMAHSNFBPPYMWFB-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Axitinib Sulfoxide (CAS 1347304-18-0) — Identity and Metabolic Role for Analytical Reference Procurement


Axitinib sulfoxide (also designated as M12, AG-028458, PF-03482595) is a major, pharmacologically inactive S-oxidized metabolite of the tyrosine kinase inhibitor axitinib [1]. It is formed primarily via CYP3A4-mediated oxidation, with minor contributions from CYP3A5 and CYP2C19, and serves as a key impurity and metabolite marker in the development, quality control, and regulatory filing of axitinib drug products [2].

Axitinib Sulfoxide — Why Generic 'Sulfoxide' or 'Impurity' Substitution is Scientifically Unsound


Substituting Axitinib sulfoxide with another sulfoxide-containing compound or an alternative axitinib impurity (e.g., sulfone M15, N-glucuronide M7) is not scientifically valid due to distinct structural, metabolic, and pharmacological profiles. Axitinib sulfoxide is a specific S-oxidized metabolite with a unique chiral center at the sulfur atom, formed through a defined CYP3A4/5 pathway, and its quantitative abundance in human plasma (16.2% of total radioactivity) differs markedly from the major N-glucuronide metabolite M7 (50.4%) and the parent drug (22.5%) [1]. These specific attributes dictate its singular utility as a reference standard for bioanalytical method validation, impurity profiling, and metabolic stability studies. Any substitution would introduce uncharacterized chromatographic behavior, inaccurate quantification, and non-compliance with regulatory guidance [2].

Axitinib Sulfoxide — Quantifiable Differentiation Evidence for Scientific and Procurement Decisions


Plasma Metabolite Abundance: Axitinib Sulfoxide (M12) vs. Axitinib N-Glucuronide (M7) vs. Parent Drug

Axitinib sulfoxide (M12) is a major circulating metabolite in humans, but its abundance is significantly lower than that of the primary metabolite axitinib N-glucuronide (M7) and the parent drug. In a [14C]-labeled human mass balance study, the relative proportions of total radioactivity (0-12 h plasma) were: axitinib N-glucuronide (M7) 50.4%, parent axitinib 22.5%, and axitinib sulfoxide (M12) 16.2% [1]. This quantitative distribution establishes M12 as a specific, lower-abundance marker requiring dedicated analytical sensitivity and differentiation from the predominant glucuronide conjugate.

Drug Metabolism Pharmacokinetics Bioanalysis

Enzyme Kinetic Differentiation: CYP3A4 vs. CYP3A5 in Axitinib Sulfoxide Formation

The formation of axitinib sulfoxide is primarily catalyzed by CYP3A4, with a minor contribution from CYP3A5. In vitro kinetic parameters determined using recombinant human CYP isoforms demonstrate that CYP3A4 is significantly more efficient at generating this metabolite. The apparent substrate concentration at half-maximal velocity (Km) and Vmax values for axitinib sulfoxide formation were 4.0 µM and 9.6 pmol·min⁻¹·pmol⁻¹ for CYP3A4, compared to 1.9 µM and 1.4 pmol·min⁻¹·pmol⁻¹ for CYP3A5 [1]. Consequently, the intrinsic clearance (Vmax/Km) for CYP3A4 is approximately 3.4-fold higher than that for CYP3A5.

Enzyme Kinetics Drug-Drug Interaction CYP Phenotyping

Structural and Stereochemical Differentiation: Axitinib Sulfoxide (Chiral) vs. Axitinib Sulfone (Achiral)

Axitinib sulfoxide contains a chiral sulfur center, making it a racemic mixture of enantiomers, whereas its corresponding sulfone oxidation product (M15) is achiral due to the symmetrical -SO₂- group [1]. This stereochemical distinction has direct analytical consequences: the sulfoxide may exhibit enantiomeric separation under chiral chromatographic conditions, while the sulfone will not. Furthermore, forced degradation studies have identified both sulfoxide and sulfone as distinct degradation products of axitinib under oxidative stress, requiring separate reference standards for unambiguous identification and quantification [2].

Impurity Profiling Chiral Chromatography Stability Indicating Methods

Pharmacological Activity Differentiation: Axitinib Sulfoxide (Inactive) vs. Parent Axitinib (Potent VEGFR Inhibitor)

Axitinib sulfoxide is pharmacologically inactive, in stark contrast to the parent compound axitinib, which is a potent inhibitor of VEGFR1-3 (IC50 values of 0.1-0.3 nM) . This inactivity has been confirmed in human studies where the major metabolites (M12 sulfoxide and M7 N-glucuronide) were shown to be inactive [1]. Consequently, the sulfoxide does not contribute to the therapeutic efficacy of axitinib and is not considered a safety concern at typical impurity levels.

Pharmacology Metabolite Safety Bioassay

Regulatory and Analytical Utility: Axitinib Sulfoxide as a Pharmacopeial Reference Standard vs. Generic Impurity

Axitinib sulfoxide is explicitly recognized as a key impurity in axitinib drug substance and product, with a unique CAS registry number (1347304-18-0) and UNII code (55P8GY3IEK) assigned by the FDA [1]. This formal identification underpins its use as a reference standard for analytical method validation, system suitability testing, and impurity quantification in ANDA submissions. In contrast, a generic 'sulfoxide impurity' without this specific identity would lack the required regulatory traceability and certified purity, rendering it unsuitable for regulatory filing [2].

Quality Control Regulatory Compliance Reference Standards

Axitinib Sulfoxide — Optimal Use Cases Based on Quantifiable Differentiation Evidence


Bioanalytical Method Development and Validation for Axitinib Pharmacokinetic Studies

Use Axitinib sulfoxide as a certified reference standard to develop and validate LC-MS/MS methods for quantifying this specific metabolite in human plasma. The quantitative data showing its 16.2% abundance relative to M7 (50.4%) and parent (22.5%) [1] necessitate a method with sufficient sensitivity and specificity. Employ the authentic standard to establish retention time, MS/MS transitions, and calibration curves, ensuring accurate pharmacokinetic profiling in clinical or preclinical studies.

Forced Degradation and Stability-Indicating Method Development for Axitinib Drug Products

Apply Axitinib sulfoxide as a key impurity marker in forced degradation studies of axitinib under oxidative stress conditions. The compound's formation as a primary degradation product, alongside the sulfone and dimer impurities [2], makes it essential for developing stability-indicating HPLC methods. Use the authentic sulfoxide standard to confirm peak identity, assess method selectivity, and validate the method's ability to resolve the sulfoxide from other degradation products.

In Vitro CYP3A4 Phenotyping and Drug-Drug Interaction Studies

Utilize Axitinib sulfoxide as a specific metabolite probe to measure CYP3A4 catalytic activity in human liver microsomes or recombinant enzyme systems. The kinetic parameters (Km = 4.0 µM, Vmax = 9.6 pmol·min⁻¹·pmol⁻¹ for CYP3A4) [3] provide a defined baseline for assessing enzyme inhibition or induction. This application is particularly valuable for screening new chemical entities for CYP3A4-mediated drug-drug interaction potential.

Quality Control Release Testing and Impurity Profiling for Axitinib API and Finished Dosage Forms

Incorporate Axitinib sulfoxide reference standard into QC release testing protocols for axitinib active pharmaceutical ingredient (API) and drug products. Given its regulatory recognition via FDA UNII (55P8GY3IEK) [4], the standard ensures compliance with ICH Q3A/Q3B impurity guidelines. Use it to quantify sulfoxide levels against established acceptance criteria, ensuring batch-to-batch consistency and patient safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Axitinib sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.